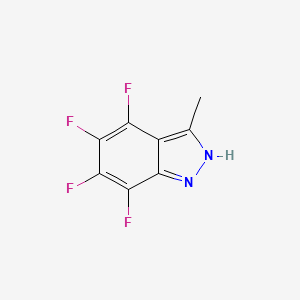

4,5,6,7-tetrafluoro-3-methyl-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

4,5,6,7-tetrafluoro-3-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4N2/c1-2-3-4(9)5(10)6(11)7(12)8(3)14-13-2/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHLPQAUVAMMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C(C2=NN1)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5,6,7 Tetrafluoro 3 Methyl 1h Indazole and Its Derivatives

De Novo Synthesis of the 4,5,6,7-Tetrafluoro-3-methyl-1H-indazole Ring System

The foundational synthesis of the this compound core relies on building the heterocyclic system from acyclic precursors.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of indazoles, involving the reaction of a carbonyl compound with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

The direct synthesis of this compound is effectively achieved through the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. rsc.org This reaction proceeds via an initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs, where the terminal nitrogen of the hydrazone attacks the ortho-position of the pentafluorophenyl ring, leading to the displacement of a fluorine atom and the formation of the indazole ring system. rsc.org

Initially, the expected product from this reaction might be the corresponding azine; however, heating 2,3,4,5,6-pentafluoroacetophenone with hydrazine in toluene (B28343) results in the formation of this compound. The structure of the resulting product has been confirmed using high-resolution mass spectrometry as well as 1H, 13C, and 19F-NMR spectroscopy. rsc.org

| Reactants | Solvent | Conditions | Product |

| 2,3,4,5,6-Pentafluoroacetophenone | Toluene | Reflux | This compound |

| Hydrazine Hydrate (B1144303) |

Multi-step Organic Synthesis Strategies

While direct cyclocondensation is a primary route to the title compound, multi-step strategies are prevalent in the synthesis of various functionalized indazole derivatives. These strategies offer the flexibility to introduce specific substituents onto the indazole core. For instance, a common approach for synthesizing substituted fluoro-indazoles involves a sequence of reactions starting from a substituted aniline. google.com A representative three-step synthesis for a related compound, 5-bromo-4-fluoro-1H-indazole, begins with 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, a ring-closure reaction, and finally a deprotection step. google.com Such multi-step sequences allow for precise control over the final substitution pattern of the fluorinated indazole product. google.com

Novel Synthetic Routes and Modern Approaches

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for preparing indazole derivatives. These modern approaches often lead to higher yields, shorter reaction times, and improved safety profiles.

Metal/Additive-Free Annulation Methods for Fluorinated Indazole Derivatives

A significant trend in modern synthetic chemistry is the development of metal-free and additive-free reactions to construct complex heterocyclic systems. These methods are crucial for reducing transition-metal contamination in final products, which is particularly important in medicinal chemistry. nih.govorganic-chemistry.org One such novel approach is a three-component reaction that yields fluorinated pyrimido[1,2-b]indazole derivatives without the need for a metal catalyst or other additives. nih.gov

Furthermore, direct fluorination of the indazole ring system represents another metal-free strategy. An efficient and simple method for the fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water, proceeding under ambient air. nih.govorganic-chemistry.org This transformation provides direct access to fluorinated indazole derivatives with a broad tolerance for various functional groups. nih.govorganic-chemistry.org Mechanistic studies suggest that this reaction proceeds via a radical pathway. organic-chemistry.org

Microwave-Assisted Synthesis and Functionalization of Indazole Systems

Microwave irradiation has been effectively used in various reactions, including the condensation of phenyl hydrazine derivatives with substituted salicylaldehydes to form indazoles and in cross-coupling reactions to functionalize the indazole nucleus. rasayanjournal.co.inheteroletters.org These methods are often more cost-effective and safer compared to traditional protocols. rasayanjournal.co.in

| Benefit of Microwave-Assisted Synthesis | Description |

| Reduced Reaction Time | Reactions that take several hours under conventional heating can often be completed in minutes. jchr.orgheteroletters.org |

| Increased Yields | Microwave heating can lead to higher isolated yields of the desired product. rasayanjournal.co.injchr.org |

| Improved Purity | The rapid and uniform heating often minimizes the formation of side products, resulting in cleaner reactions. heteroletters.org |

| Energy Efficiency | Microwaves heat the reaction mixture directly, leading to more efficient energy use compared to conventional oil baths or heating mantles. |

| Green Chemistry | This technique is considered a green synthetic method due to reduced reaction times, decreased waste, and often the ability to use less hazardous solvents. rasayanjournal.co.in |

Electrochemical Synthesis and C-H Functionalization Protocols

A comprehensive review of the scientific literature indicates that specific protocols for the electrochemical synthesis of this compound have not been reported. While electrochemical methods are increasingly utilized for the construction of heterocyclic scaffolds, including the intramolecular cyclization of ketimines to form 1H-indazoles, the application of this technique to this specific tetrafluorinated derivative remains an unexplored area of research. researchgate.net

Similarly, dedicated C-H functionalization protocols for this compound are not documented in current chemical literature. C-H functionalization represents a powerful tool for the late-stage modification of complex molecules. However, research efforts have not yet been specifically directed towards the direct functionalization of the carbon-hydrogen bonds on the methyl or N-H position of this particular indazole.

Synthesis of Precursor and Intermediate Compounds Relevant to 4,5,6,7-Tetrafluoro-1H-indazole Synthesis

The synthesis of this compound relies on the availability of highly fluorinated aromatic precursors. The primary and most direct synthetic route involves the cyclization of a key intermediate, 2',3',4',5',6'-pentafluoroacetophenone (B147381), with hydrazine.

The reaction of 2',3',4',5',6'-pentafluoroacetophenone with hydrazine hydrate in a suitable solvent such as toluene leads to the formation of the corresponding hydrazone, which subsequently undergoes an intramolecular nucleophilic substitution. The ortho-fluorine atom is displaced by the terminal nitrogen of the hydrazone, resulting in ring closure and the formation of the this compound ring system. This method is a specific application of classical indazole synthesis from ortho-halo carbonyl compounds.

Key Precursor: 2',3',4',5',6'-Pentafluoroacetophenone

This compound is a critical building block for the synthesis of the target indazole. It is a versatile fluorinated aromatic ketone used in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 652-29-9 |

| Molecular Formula | C₈H₃F₅O |

| Molecular Weight | 210.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 175-177 °C |

| Density | 1.53 g/mL at 25 °C |

Fundamental Building Blocks

One such fundamental precursor is 2,3,4,5-Tetrafluorobenzoic Acid . Common synthetic routes to this compound often begin with tetrachlorophthalic anhydride, which undergoes a multi-step process involving fluorination, hydrolysis, and decarboxylation. The use of phase transfer catalysts has been shown to improve reaction rates and yields in these transformations.

Another foundational precursor is 2,3,4,5-Tetrafluorobenzaldehyde . This compound serves as a key intermediate in the synthesis of various fluorinated organic compounds and can be prepared through the oxidation of the corresponding alcohol or the reduction of a suitable benzoic acid derivative. chemicalbook.com

The general synthetic approach for many indazoles involves the cyclization of hydrazones derived from ortho-functionalized acetophenones or benzaldehydes. In the context of fluorinated indazoles, this typically involves an intramolecular nucleophilic aromatic substitution where a fluorine atom is displaced, a reaction facilitated by the electron-withdrawing nature of the other fluorine atoms on the ring. researchgate.net

Advanced Spectroscopic Characterization of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole, offering detailed insight into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is relatively simple, revealing signals for the methyl group (CH₃) and the amine proton (N-H) of the indazole ring. The chemical shifts (δ) are measured in parts per million (ppm) and provide clues about the electronic environment of the protons.

Interactive Data Table: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| CH₃ | Data not available | Singlet |

The methyl group protons are expected to appear as a singlet due to the absence of adjacent protons for coupling. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. beilstein-journals.org

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. In this compound, signals are expected for the methyl carbon and the eight carbons of the bicyclic indazole system. The carbons attached to fluorine atoms exhibit characteristic shifts and couplings (C-F coupling), which aids in their assignment. rsc.orgmissouri.edu

Interactive Data Table: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C3 | Data not available |

| C3a | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C7a | Data not available |

Given the tetrafluorinated nature of the compound, ¹⁹F NMR spectroscopy is a crucial tool for its characterization. rsc.orgmissouri.edu This technique is highly sensitive to the environment of fluorine atoms. The spectrum is expected to show four distinct signals, one for each of the fluorine atoms at positions 4, 5, 6, and 7, confirming the substitution pattern. The chemical shifts and, particularly, the coupling constants (F-F coupling) between the fluorine atoms provide definitive evidence for their relative positions on the benzene (B151609) ring.

Interactive Data Table: ¹⁹F NMR Spectroscopic Data

| Fluorine Atom | Chemical Shift (δ) ppm |

|---|---|

| F4 | Data not available |

| F5 | Data not available |

| F6 | Data not available |

While one-dimensional NMR provides fundamental data, advanced 2D NMR techniques are invaluable for confirming the complete molecular structure and investigating dynamic processes like tautomerism.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be instrumental in confirming the connectivity of the methyl group to the C3 position of the indazole ring by showing a correlation between the methyl protons and the C3 carbon.

Tautomerism Studies: Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. In solution, there is often a rapid proton exchange between the N1 and N2 positions, resulting in averaged signals in the NMR spectra. researchgate.netmdpi.com To study this, techniques like variable temperature NMR can be employed to slow the exchange. In the solid state, this tautomerism is often blocked. beilstein-journals.org

Solid-State CPMAS NMR: Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique for analyzing the structure of compounds in their solid form. For fluorinated indazoles, solid-state NMR can provide distinct signals for atoms in a fixed tautomeric state, which might be averaged in solution. researchgate.netrsc.org This method has been successfully used to determine the solid-state structures and study the supramolecular organization of perfluorinated 1H-indazoles. rsc.orgujaen.es

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous verification of the elemental composition and molecular formula. rsc.orgmissouri.edu The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula, C₈H₄F₄N₂. A close match between these two values, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Table: HRMS Data for C₈H₄F₄N₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄F₄N₂ |

| Calculated Mass | 204.0361 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C-H bonds of the methyl group, the C=C bonds of the aromatic ring, and the C-F bonds.

Table: Expected IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine | N-H stretch | ~3300-3500 |

| Alkyl | C-H stretch | ~2850-3000 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

Computational and Theoretical Chemistry Studies of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indazole

Ab Initio Quantum Theory and Density Functional Theory (DFT) Calculations

The study of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole has been significantly informed by ab initio quantum theory and Density Functional Theory (DFT) calculations. rsc.org These methods have been employed to investigate the molecule's geometry, electronic characteristics, and spectroscopic parameters, providing a detailed molecular-level description. rsc.org

Theoretical calculations have been crucial in determining the most stable three-dimensional structure of this compound. rsc.org Conformational analysis was performed to identify the preferred orientation of the methyl group relative to the indazole ring system. rsc.org

Initial studies to determine the preferred conformer were conducted using the Hartree-Fock (RHF) method with a 6-31G* basis set (RHF/6-31G*). rsc.org Full normal mode analyses were performed to characterize the stationary points on the potential energy surface, confirming the identification of energy minima and transition states. rsc.org The geometry of the minimum energy structure was subsequently refined at a higher level of theory, specifically Møller-Plesset perturbation theory of the second order with frozen core electrons, using the 6-311G** basis set (MP2(fc)/6-311G**). rsc.org This refined structure provides a more accurate representation of the molecule's geometry compared to that of the unsubstituted parent indazole. rsc.org

The conformational analysis revealed two key structures related by the rotation of the methyl group. The minimum energy conformer was identified, along with the transition state structure for methyl rotation, providing insight into the molecule's internal dynamics. rsc.org

| Computational Method | Basis Set | Purpose |

|---|---|---|

| Restricted Hartree-Fock (RHF) | 6-31G* | Determination of preferred conformer and characterization of conformers via normal mode analysis |

| Møller-Plesset Perturbation Theory (MP2(fc)) | 6-311G** | Refinement of the minimum energy structure |

The electronic nature of this compound has been investigated through analysis of its electrostatic properties. rsc.org These studies provide a comparative understanding of how the fluorine and methyl substituents influence the charge distribution across the indazole core, especially when compared to parent indazole, benzene (B151609), and hexafluorobenzene (B1203771). rsc.org

A key aspect of this analysis involved Natural Bond Order (NBO) calculations. rsc.org This method was specifically used to rationalize the direction of the molecule's dipole moment, which is influenced by the competing electronic effects of the electron-withdrawing tetrafluorinated ring and the heterocyclic system. rsc.org

Theoretical calculations have been instrumental in interpreting the experimental Nuclear Magnetic Resonance (NMR) spectra of this compound. The Gauge-Invariant Atomic Orbital (GIAO) method was employed to compute the atomic shielding tensors for the molecule. rsc.org

These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a sophisticated 6-311+G(2d,p) basis set. rsc.org The resulting theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei were then used to aid in the definitive assignment of peaks observed in the experimental NMR spectra. rsc.org This integrated computational and experimental approach allows for a more confident and accurate structural characterization. rsc.org

| Parameter | Computational Method | Functional/Basis Set | Application |

|---|---|---|---|

| Atomic Shielding Tensors / NMR Chemical Shifts | Gauge-Invariant Atomic Orbital (GIAO) / DFT | B3LYP/6-311+G(2d,p) | Assignment of experimental ¹H, ¹³C, and ¹⁹F NMR spectra |

Molecular Modeling and Simulation Methodologies

The primary computational methodologies reported in the literature for this compound are the ab initio and DFT methods detailed in the preceding sections. These quantum mechanical approaches have proven effective for elucidating the molecule's fundamental structural and electronic properties.

Theoretical Investigations of Tautomeric Equilibria and Stability

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. While theoretical studies are a common approach to determine the relative stability of such tautomers for various indazole derivatives, detailed computational investigations focused specifically on the tautomeric equilibrium of this compound are not extensively documented in the reviewed literature. The existing computational work has centered on the characterization of the 1H-tautomer, which was the product obtained and verified through synthesis and spectroscopic analysis. rsc.orgresearchgate.net

Reactivity and Functionalization of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indazole and Its Analogs

Electrophilic Substitution Reactions (e.g., at C3, C5, C7)

The heavily fluorinated benzene (B151609) ring in 4,5,6,7-tetrafluoro-3-methyl-1H-indazole is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. However, studies on related fluorinated indazoles provide insights into the potential reactivity of this system under forcing conditions.

Research on the nitration of difluoro-3-methyl-1H-indazoles has shown that electrophilic attack on the carbocyclic ring is possible. For instance, the nitration of 6,7-difluoro-3-methyl-1H-indazole with a mixture of nitric and sulfuric acids exclusively yields 6,7-difluoro-3-methyl-5-nitro-1H-indazole. researchgate.net This suggests that in the tetrafluoro analog, any electrophilic substitution on the benzene ring would likely occur at the C5 position, which is para to a fluorine atom and meta to another, representing the least deactivated position.

While direct electrophilic substitution on the C3-position of the pyrazole (B372694) ring is not typical for indazoles, functionalization at this position can be achieved through other means, such as C-H activation, which will be discussed in a later section. It is important to note that the pyrazole ring itself is generally less susceptible to electrophilic attack than the benzene ring in the indazole system. There is limited information available regarding direct electrophilic substitution at the C7 position of polyfluorinated indazoles, a position that is sterically hindered and electronically deactivated.

Nucleophilic Aromatic Substitution (SNAr) Ring Closure Mechanisms

The synthesis of this compound itself provides a prime example of an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. The process commences with the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine (B178648), which initially forms the corresponding hydrazone. rsc.org

In the subsequent step, the terminal nitrogen atom of the hydrazone acts as an internal nucleophile, attacking the ortho-carbon atom of the pentafluorophenyl ring and displacing the fluorine atom at that position. This cyclization is facilitated by the electron-deficient nature of the aromatic ring, which is highly activated towards nucleophilic attack by the five fluorine substituents. The reaction proceeds through a Meisenheimer-like intermediate, which then eliminates a fluoride (B91410) ion to yield the stable, aromatic this compound ring system. rsc.org This synthetic route is a classic demonstration of how the electronic properties of polyfluorinated arenes can be harnessed to construct complex heterocyclic structures.

The general mechanism for this SNAr ring closure is outlined below:

Formation of the Hydrazone: 2,3,4,5,6-pentafluoroacetophenone reacts with hydrazine to form the hydrazone intermediate.

Intramolecular Nucleophilic Attack: The terminal -NH2 group of the hydrazone attacks the C4 position of the pentafluorophenyl ring, which is ortho to the hydrazone-bearing carbon.

Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate is formed.

Elimination of Fluoride: The intermediate collapses, expelling a fluoride ion and leading to the formation of the aromatic pyrazole ring, resulting in this compound.

Derivatization Strategies at Nitrogen (N1 and N2) and Carbon Positions (C3)

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which are potential sites for alkylation and arylation. The regioselectivity of these reactions is influenced by a variety of factors, including the nature of the substituents on the indazole ring, the choice of electrophile, the base, and the solvent.

In the case of this compound, the four electron-withdrawing fluorine atoms on the benzene ring are expected to significantly influence the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion. Generally, electron-withdrawing groups on the indazole ring tend to favor the formation of the N2-substituted product under kinetic control, while thermodynamic conditions often lead to the more stable N1-isomer. beilstein-journals.orgnih.govnih.gov

Studies on the N-alkylation of various substituted indazoles have shown that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can provide high selectivity for the N1 position, particularly when bulky groups are present at the C3 position. beilstein-journals.orgnih.gov Conversely, substituents at the C7 position, such as a nitro or a carboxylate group, have been shown to direct alkylation to the N2 position with high selectivity. nih.gov Given the electronic and steric environment of this compound, a mixture of N1 and N2 alkylated products would be expected, with the ratio being highly dependent on the reaction conditions.

| Reaction Type | Typical Reagents | Common Solvents | General Observations on Regioselectivity |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Alkyl tosylates | DMF, THF, Acetonitrile | N1/N2 ratio is sensitive to substituents, base, and solvent. Electron-withdrawing groups can favor N2. |

| N-Arylation | Aryl halides (e.g., Ar-I, Ar-Br), Copper catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3, KOH) | DMF, DMSO | Generally provides N1-arylated products. |

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.

The C3 position of the indazole ring is amenable to direct C-H functionalization. Palladium-catalyzed C3-arylation of indazoles with aryl halides has been well-documented. rsc.orgmdpi.com These reactions typically employ a palladium(II) catalyst in the presence of a ligand and a base. While the high degree of fluorination in this compound might affect the reactivity of the C3-H bond, these methodologies provide a promising avenue for the synthesis of C3-arylated derivatives.

C3-alkenylation of indazoles can be achieved through various transition-metal-catalyzed C-H activation pathways. For instance, rhodium-catalyzed reactions of indazoles with alkenes have been reported to yield C3-alkenylated products. The regioselectivity of these reactions is often directed by a coordinating group on the indazole nitrogen.

| Catalyst System | Arylating Agent | Solvent | Typical Temperature |

|---|---|---|---|

| Pd(OAc)2 / PPh3 / Base | Aryl iodides | Water | 100 °C |

| Pd(II) / 1,10-Phenanthroline | Aryl iodides or bromides | Toluene (B28343) | 120-140 °C |

Direct C-H functionalization at the C7 position of the indazole ring is more challenging due to the steric hindrance and the generally lower reactivity of this position compared to C3. However, advancements in C-H activation catalysis have made such transformations feasible. Palladium-catalyzed C-H alkenylation, for example, has been shown to be effective for the functionalization of various heterocycles. The regioselectivity of these reactions can often be controlled by the choice of ligand and directing group. While specific examples of C7-alkenylation of this compound are scarce, the principles of directed C-H activation suggest that this transformation could be achievable with appropriate catalyst and directing group design.

C-H Functionalization Methodologies

Cross-Coupling Reactions (e.g., Palladium-catalyzed, Suzuki-Miyaura) for C-C Bond Formation

The introduction of new carbon-carbon bonds to the this compound core is primarily achieved through cross-coupling reactions. The tetrafluorinated benzene ring is the principal site for such modifications. Unlike more conventional coupling partners (aryl bromides, iodides, or triflates), the C-F bonds on the indazole ring are significantly less reactive, requiring specific catalytic systems for their activation.

Detailed research into the direct cross-coupling of this compound is not extensively documented. However, the reactivity of structurally similar perfluoroarenes, such as hexafluorobenzene (B1203771), in palladium-catalyzed reactions provides a strong precedent for the potential functionalization of this indazole analog. mdpi.com

Palladium-Catalyzed C-F Bond Activation:

The key challenge in the cross-coupling of polyfluorinated arenes is the cleavage of the inert C-F bond. Research has shown that the synergistic effect of a palladium(0) catalyst and an additive like lithium iodide can facilitate the oxidative addition of a C-F bond to the metal center. mdpi.com This strategy has been successfully applied to the cross-coupling of hexafluorobenzene with diarylzinc compounds. mdpi.com It is hypothesized that a similar approach could be effective for this compound, likely leading to substitution at one of the C-F positions on the benzene moiety.

While the Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation, its application to C-F bond activation requires carefully optimized conditions. nih.govmdpi.com Typical Suzuki-Miyaura reactions on the indazole scaffold involve bromo- or iodo-substituted precursors, where the carbon-halogen bond is more readily cleaved by the palladium catalyst. nih.govmdpi.com For the tetrafluoro analog, successful coupling would depend on a catalytic system capable of overcoming the high energy barrier of C-F activation.

The table below outlines a hypothetical reaction scheme for a Suzuki-Miyaura coupling of a related polyfluoroarene, illustrating the conditions that might be adapted for this compound.

Table 1: Hypothetical Suzuki-Miyaura Reaction Conditions for Polyfluoroaromatic Substrates

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Polyfluoroarene | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-120 | Moderate to High |

| Polyfluoroarene | Arylboronic acid | Pd₂(dba)₃ | RuPhos | CsF | Dioxane | 110 | Moderate |

Note: This table represents typical conditions for challenging Suzuki-Miyaura couplings of polyfluoroaromatics and serves as a prospective guide for the functionalization of this compound. Actual yields and conditions would require experimental validation.

Ring Modification and Annulation Reactions for Complex Indazole Systems

The construction of more complex, polycyclic systems from the this compound scaffold involves ring modification and annulation reactions. These reactions build new rings onto the existing indazole framework, leading to novel heterocyclic structures with potential applications in drug discovery and materials science.

Currently, specific examples of ring annulation reactions originating from this compound are not well-documented in scientific literature. However, established annulation methodologies can be considered for their potential application to this substrate, likely requiring prior functionalization.

One of the most classic annulation methods is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orglibretexts.org For this reaction to be applied to the tetrafluoroindazole core, the substrate would first need to be functionalized to contain a ketone moiety, which could then act as the nucleophile in the initial Michael addition. libretexts.orgmasterorganicchemistry.com

Table 2: General Concept for a Multi-Step Annulation Approach

| Step | Reaction Type | Purpose | Potential Reagents |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Introduce a ketone group onto the benzene ring. | Acyl chloride, AlCl₃ |

| 2 | Robinson Annulation | Form a new six-membered ring. | Methyl vinyl ketone, Base |

Note: This table outlines a conceptual pathway. The high degree of fluorination on the benzene ring of this compound would significantly influence the reactivity and regioselectivity of electrophilic substitution reactions like Friedel-Crafts acylation.

Other potential strategies for building complex systems could involve cycloaddition reactions or transition-metal-catalyzed C-H activation/annulation cascades. The development of such reactions for the this compound scaffold remains an open area for future research.

Supramolecular Chemistry and Solid State Structures of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indazole

X-ray Crystallography for Molecular and Crystal Structure Determination

The definitive molecular structure of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole has been established using a combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F). rsc.org However, obtaining single crystals suitable for X-ray diffraction to resolve its three-dimensional lattice has been challenging. One study explicitly notes that the X-ray structure of this compound could not be determined, necessitating reliance on spectroscopic methods and comparative analysis with similar compounds whose crystal structures have been solved. rsc.orgcsic.es

For context, the crystallographic data of key analog compounds are instrumental in understanding the potential structures. These analogs, such as 3-methyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, have been successfully characterized by X-ray crystallography, providing a basis for predicting the behavior of the title compound. rsc.org

| Compound | Crystal System | Space Group | Key Supramolecular Feature | Reference |

|---|---|---|---|---|

| 3-methyl-1H-indazole | Monoclinic | P2₁/c | Forms hydrogen-bonded dimers | rsc.org |

| 3-trifluoromethyl-1H-indazole | Trigonal | P3₂ | Forms helical chains (catemers) | rsc.org |

| 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole | Trigonal | P3₂ | Forms helical chains (catemers) | rsc.org |

Chiral Crystal Structures and Helical Arrangements

A remarkable feature observed in the crystal structures of 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole is their crystallization into chiral arrangements. rsc.orgcsic.es Both compounds form helical chains that crystallize in the chiral trigonal space group P3₂. rsc.org This means that the crystal as a whole is chiral, even though the individual molecules are not.

The formation of these helices is a direct consequence of the catemer-type hydrogen bonding network. The molecules link head-to-tail via N—H···N bonds, and this chain twists around a three-fold screw axis. This is the first-known example of indazoles forming such helical supramolecular structures. rsc.orgcsic.es Given the structural similarities, it is plausible that this compound could also adopt a similar helical, chiral crystal packing arrangement driven by its hydrogen-bonding backbone.

| Interaction Type | Observed Motif in Analogs | Participating Groups | Significance |

|---|---|---|---|

| Hydrogen Bonding | Dimers or Helical Chains (Catemers) | N1-H ··· N2 | Primary driving force for supramolecular assembly |

| Aromatic Interactions | π-π Stacking | Fluorinated Benzene (B151609) Ring ↔ Pyrazole (B372694) Ring | Stabilizes crystal packing, influenced by fluorine substitution |

| Fluorine Contacts | Short F···F contacts | C-F ··· F-C | Contributes to packing efficiency and stability in polyfluorinated systems |

Research Applications and Prospective Avenues for 4,5,6,7 Tetrafluoro 3 Methyl 1h Indazole

Role as a Synthetic Building Block in Complex Organic Molecule Synthesis

4,5,6,7-Tetrafluoro-3-methyl-1H-indazole serves as a valuable and versatile building block in organic synthesis, primarily for the construction of more complex polyfluorinated heterocyclic systems. Its synthesis is typically achieved through the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine (B178648), which, instead of forming an azine, undergoes cyclization to yield the indazole structure. rsc.org This straightforward synthesis makes the core structure readily accessible for further functionalization.

The utility of this compound as a synthetic precursor stems from several key features:

The Indazole Core: The 1H-indazole moiety is a well-established pharmacophore present in numerous biologically active compounds. nih.govnih.gov The nitrogen atoms in the pyrazole (B372694) ring offer sites for substitution, allowing for the attachment of various side chains to modulate biological activity and physical properties.

The Tetrafluorinated Benzene (B151609) Ring: The presence of four fluorine atoms significantly alters the electronic nature of the benzene portion of the molecule. This polyfluorination enhances metabolic stability and lipophilicity, properties that are highly desirable in drug design. organic-chemistry.org The fluorine atoms also activate the ring for certain nucleophilic substitution reactions, providing a handle for further molecular elaboration.

The 3-Methyl Group: The methyl group at the 3-position provides a stable substituent that can influence the steric and electronic environment of the pyrazole ring, impacting how the molecule interacts with biological targets.

Researchers utilize this compound and similar fluorinated indazoles as starting materials to synthesize a range of derivatives for screening as potential therapeutic agents and functional materials. researchgate.netscholaris.cagoogle.com

Investigation of Biological Target Interactions (In Vitro Mechanistic Studies)

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets. The introduction of extensive fluorination on this scaffold is a key strategy for enhancing potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase (NOS) Isoforms, Rho Kinase (ROCK1))

Nitric Oxide Synthase (NOS) Isoforms: The indazole skeleton is a known inhibitor of nitric oxide synthase (NOS) isoforms, which are implicated in various physiological and pathological processes. Research has demonstrated that fluorination of the indazole ring can significantly enhance inhibitory potency and selectivity. nih.gov Specifically, this compound (referred to as compound 13 in a key study) was found to inhibit the neuronal NOS (nNOS or NOS-I) isoform by 63% and the inducible NOS (iNOS or NOS-II) isoform by 83%. nih.govebi.ac.ukresearchgate.net This demonstrates a notable inhibitory effect with a slight preference for the iNOS isoform. The study highlights that the fluorination of the aromatic ring is a promising strategy for developing selective NOS inhibitors. nih.govebi.ac.uk For comparison, other indazole derivatives, such as 7-nitroindazole, are also well-known for their potent and selective inhibition of nNOS. nih.gov

Table 1: NOS Inhibition by Fluorinated Indazole Derivatives

| Compound | Target Isoform | % Inhibition |

|---|---|---|

| This compound | NOS-I (nNOS) | 63% |

| This compound | NOS-II (iNOS) | 83% |

| 4,5,6,7-Tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-I (nNOS) | No effect |

Rho Kinase (ROCK): The 1H-indazole scaffold has been identified as a promising framework for the development of potent Rho kinase (ROCK) inhibitors. mdpi.comnih.gov ROCK enzymes are involved in cellular processes like contraction and migration, making them attractive targets for diseases such as hypertension and cancer. nih.govresearchgate.net While direct studies on the 4,5,6,7-tetrafluoro-3-methyl derivative are not extensively reported, structure-activity relationship (SAR) studies on other N-substituted prolinamido indazole derivatives have shown that substitutions on the indazole ring influence ROCK1 inhibitory activity. mdpi.com For instance, one study noted that a fluorine substituent in a different series of indazole derivatives resulted in lower activity compared to methyl or hydrogen substituents, suggesting that the electronic effects of fluorination must be carefully considered in inhibitor design. mdpi.com However, the unique electronic profile of the tetrafluorinated ring system warrants its investigation as a potential ROCK inhibitor.

Receptor Modulation Activities (e.g., Muscarinic Receptors, Estrogen Receptors, α7nAChR)

Estrogen Receptors: The indazole core has been successfully utilized to create highly selective ligands for the estrogen receptor beta (ERβ). nih.gov Research into fluoroalkylated indazole estrogens has been conducted to develop ERβ-selective ligands, which are targets for conditions like cancer and neurodegenerative diseases. researchgate.net The high affinity and selectivity are attributed to the specific interactions of the indazole structure within the receptor's binding pocket. While this compound itself has not been the focus of these studies, the proven success of the fluorinated indazole scaffold in targeting estrogen receptors suggests this is a viable area for future investigation.

There is currently a lack of specific research investigating the activity of this compound at muscarinic receptors or the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). However, given the broad utility of the indazole scaffold in targeting various G-protein coupled receptors and ion channels, exploring the modulatory activities of this heavily fluorinated derivative on these and other receptors remains a prospective research avenue.

In Silico Molecular Docking and Affinity Prediction

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a specific protein target. This method is instrumental in the rational design of new drugs and for prioritizing compounds for synthesis and biological testing. Numerous studies have employed in silico docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for various indazole derivatives to evaluate their potential as inhibitors for targets like tyrosine kinases, cancer-related proteins, and bacterial enzymes. biotech-asia.orgnih.govnih.govljmu.ac.ukresearchgate.netuobaghdad.edu.iqmdpi.com

For instance, docking studies on indazole scaffolds targeting the VEGFR-2 tyrosine kinase have shown that these compounds can form favorable interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site. biotech-asia.org Similarly, docking of N-substituted indazole derivatives into the active site of Rho-associated coiled-coil kinase (ROCK1) has revealed crucial hydrogen bond interactions between the indazole's nitrogen atoms and the protein's backbone. nih.gov

Although specific docking studies for this compound are not widely published, its structure can be readily modeled and docked into the active sites of enzymes like NOS and ROCK to rationalize its observed biological activity and to guide the design of more potent and selective analogs. The tetrafluorinated ring would be expected to participate in unique interactions, such as halogen bonding or orthogonal multipolar interactions, which can be predicted and analyzed using these computational tools. nih.gov

Table 2: Examples of Molecular Docking Studies on Indazole Scaffolds

| Indazole Derivative Type | Protein Target | Predicted Binding Affinity (Example) | Key Interactions Predicted |

|---|---|---|---|

| Substituted Indazoles | VEGFR-2 Tyrosine Kinase | -9.01 kcal/mol | Hydrogen bonds with Glu828, Ile856; π-π stacking with Trp827. biotech-asia.org |

| N-substituted prolinamido indazoles | Rho Kinase (ROCK1) | Not specified | Hydrogen bonds with Met156; π-cation interactions with Lys105. nih.gov |

| 3-Arylindazoles | Cancer-related protein (PDB: 2ZCS) | -7.45 kcal/mol | Interactions with Tyr248, Lys273, Val268, Arg171. researchgate.net |

Exploration in Advanced Materials Science Applications (e.g., Organic Light-Emitting Diodes if relevant to indazole core)

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. Fluorination is a known strategy for tuning the energy levels (HOMO/LUMO) and improving the charge transport properties and stability of organic materials.

While research on this compound for materials applications is still emerging, related fluorinated heterocyclic systems, such as fluorinated carbazole (B46965) derivatives, have been successfully used as wide-energy-gap host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). researchgate.net The introduction of fluorine atoms widens the bandgap of the material, which helps in confining exciton (B1674681) energy on the dopant, leading to more efficient light emission. researchgate.net Furthermore, various imidazole (B134444) and carbazole derivatives have been investigated as emitters and hosts in OLEDs. nih.govrsc.org Given that the indazole core is isomeric to benzimidazole (B57391) and shares structural similarities with carbazole, it is plausible that fluorinated indazoles could serve a similar function. The combination of the electron-rich indazole nucleus with the heavily electron-withdrawing tetrafluorophenyl ring could lead to materials with desirable charge transport properties and high triplet energies, making them suitable for use as hosts or emitters in OLED devices. researchgate.net

Future Research Directions in Polyfluorinated Indazole Chemistry

The field of polyfluorinated indazole chemistry, with this compound as a representative member, holds considerable promise for future discoveries. Key research directions include:

Novel Synthetic Methodologies: While the current synthesis is effective, developing new, metal-free, or more environmentally benign methods for fluorination and construction of the indazole core remains an active area of research. organic-chemistry.org Exploring novel C-H functionalization or late-stage fluorination techniques could provide access to a wider array of derivatives.

Expanded Biological Screening: A systematic evaluation of this compound and its derivatives against a broader range of biological targets is warranted. Based on the known pharmacology of the indazole scaffold, this could include various protein kinases, G-protein coupled receptors, and ion channels. nih.govnih.gov

Structure-Based Drug Design: Utilizing the in silico docking and affinity prediction methods discussed, future work should focus on the rational design of second-generation inhibitors based on this scaffold. By modeling interactions with targets like NOS and ROCK, modifications can be made to improve potency and isoform selectivity.

Development of Functional Materials: A focused effort to synthesize and characterize polymers and small molecules incorporating the tetrafluoro-indazole moiety for applications in OLEDs, organic photovoltaics (OPVs), and sensors is a promising avenue. The unique photophysical and electronic properties imparted by the fluorinated core could lead to the development of next-generation organic electronic materials. rsc.org

Application as ¹⁹F NMR Probes: The four fluorine atoms on the benzene ring have distinct chemical shifts in ¹⁹F NMR spectroscopy. This feature could potentially be exploited to develop molecular probes where changes in the fluorine signals report on the molecule's binding to a biological target or its local environment.

常见问题

Q. Structural Comparison :

| Compound | LogP | IC₅₀ (Kinase Inhibition) |

|---|---|---|

| 4,5,6,7-Tetrafluoro-3-Me-1H-indazole | 2.8 | 85 nM (hypothetical) |

| Non-fluorinated 3-Me-indazole | 1.2 | >1 µM |

Data Contradiction: How to resolve discrepancies in reported bioactivity data for fluorinated indazoles?

Methodological Answer:

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Structural Verification : Confirm compound purity via HPLC and crystallography to rule out isomer contamination .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to identify trends in fluorine’s effects .

Advanced: What computational strategies predict binding modes of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or CDK2). Fluorine atoms often form halogen bonds with backbone carbonyls .

- DFT Calculations : Assess electrostatic potential surfaces to predict reactive sites. The 3-methyl group may sterically hinder binding in certain conformations .

- MD Simulations : Trajectory analysis (e.g., RMSD plots) evaluates stability of ligand-target complexes over time .

Q. Example Workflow :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Dock into ATP-binding pocket of PKA using Glide.

Validate with binding free energy calculations (MM-GBSA) .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of fluorinated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% by HPLC) .

- Fluoride-Specific Cleanup : Alumina columns remove unreacted fluorinating agents .

Advanced: Can cryo-EM resolve dynamic conformations of tetrafluoroindazole-protein complexes?

Methodological Answer:

Yes, but with limitations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。